![molecular formula C24H17ClN2O2S B2422020 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893786-53-3](/img/no-structure.png)

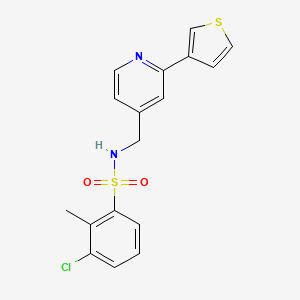

3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

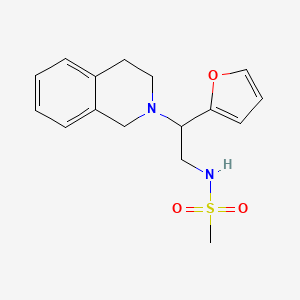

3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN2O2S and its molecular weight is 432.92. The purity is usually 95%.

BenchChem offers high-quality 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Research into the synthesis and biological evaluation of related thienopyrimidine derivatives has demonstrated significant antitumor activity. For instance, a study on the synthesis of certain pyrimidine derivatives showed potent inhibitory effects on mammalian dihydrofolate reductase, with significant activity against specific carcinomas in animal models (Grivsky et al., 1980). This suggests the potential utility of thienopyrimidine derivatives in cancer therapy.

LHRH Receptor Antagonism

The discovery of a thienopyrimidine derivative as a highly potent and orally bioavailable non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor marks a significant advancement (Sasaki et al., 2003). This compound demonstrated strong binding affinity and potent in vitro antagonistic activity, offering a new class of potential therapeutic agents for sex-hormone-dependent diseases.

Alzheimer's Disease Treatment

A compound identified as a potent and selective inhibitor of phosphodiesterase 9 (PDE9) has been under preclinical development for the treatment of Alzheimer's disease (Wunder et al., 2005). This inhibitor demonstrates selective inhibition of PDE9 activity, highlighting its potential as a novel therapeutic option for Alzheimer's disease.

Antibacterial and Antifungal Properties

Several thienopyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown promising results against various microbial strains, indicating their potential as new antibacterial and antifungal agents (Konno et al., 1989). The development of such compounds could contribute to addressing the growing concern of antibiotic resistance.

Material Science Applications

In the field of material science, thienopyrimidine derivatives have been explored for their potential use in the synthesis of high-refractive-index polymers with small birefringence. These materials are of interest for applications in optoelectronics and photonics, where materials with specific optical properties are crucial (Tapaswi et al., 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-methylbenzylamine to form an imine intermediate, which is then reacted with 2-thioxo-1,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylbenzylamine", "2-thioxo-1,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 2-methylbenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add 2-thioxo-1,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Step 5: Recrystallize the purified product from ethanol to obtain the final product as a white solid." ] } | |

Numéro CAS |

893786-53-3 |

Nom du produit |

3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |

Formule moléculaire |

C24H17ClN2O2S |

Poids moléculaire |

432.92 |

Nom IUPAC |

3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H17ClN2O2S/c1-15-6-2-3-7-16(15)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)18-12-10-17(25)11-13-18/h2-13H,14H2,1H3 |

Clé InChI |

UOFVVVILWAKODU-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC5=CC=CC=C53 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B2421937.png)

![3-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2421943.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)piperidine-4-carboxamide hydrochloride](/img/structure/B2421951.png)

![4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-oxadiazol-2-yl}benzoic acid](/img/structure/B2421959.png)